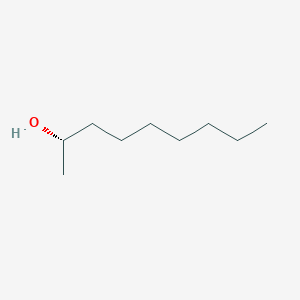

(S)-(+)-2-Nonanol

Beschreibung

Contextualization within Chiral Fatty Alcohol Chemistry

(S)-(+)-2-Nonanol belongs to the class of fatty alcohols, which are aliphatic alcohols derived from fatty acids. foodb.canih.gov Specifically, it is a secondary alcohol, meaning the hydroxyl group is attached to a secondary carbon atom. ebi.ac.uk The "2" in its name indicates that the hydroxyl group is located on the second carbon of the nine-carbon chain (nonane). ebi.ac.uknih.gov The designation "(S)-(+)-" refers to its specific stereochemistry, a crucial aspect that dictates its interaction with other chiral molecules and biological systems. nih.gov

Fatty alcohols, in general, play various roles in industrial and biological contexts, serving as surfactants, emulsifiers, and components of lipids. foodb.ca Chiral fatty alcohols like this compound are particularly valuable as building blocks in the synthesis of complex molecules, such as pharmaceuticals, agrochemicals, and liquid crystalline materials. researchgate.net

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C9H20O | nih.govnih.gov |

| Molecular Weight | 144.25 g/mol | nih.govnih.gov |

| Boiling Point | 193-194 °C | |

| Melting Point | -36 to -35 °C | |

| Density | 0.827 g/mL at 25 °C |

Significance of Stereochemistry in Biological and Synthetic Systems

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is of paramount importance in biological systems. uou.ac.innumberanalytics.com Most biological molecules, including amino acids and sugars, are chiral, meaning they exist in one of two non-superimposable mirror-image forms called enantiomers. nih.govresearchgate.net This inherent chirality of biological systems means that the two enantiomers of a chiral molecule can have vastly different biological activities. nih.gov A well-known example is the drug thalidomide, where one enantiomer was effective against morning sickness while the other caused severe birth defects. uou.ac.in

In the context of this compound, its specific "S" configuration at the chiral center (the second carbon atom) determines how it interacts with enzymes and receptors in living organisms. numberanalytics.com This stereospecificity is also critical in synthetic chemistry, where using a single enantiomer as a starting material can lead to the creation of a desired stereoisomer of a more complex target molecule with high purity. researchgate.net The ability to synthesize or isolate specific stereoisomers like this compound is a significant focus of modern organic chemistry.

Overview of Current Research Trajectories for this compound

Current research involving this compound is diverse and spans several key areas:

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-nonan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-3-4-5-6-7-8-9(2)10/h9-10H,3-8H2,1-2H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGDNVOAEIVQRFH-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC[C@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454911 | |

| Record name | (S)-(+)-2-Nonanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70419-06-6 | |

| Record name | (S)-(+)-2-Nonanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for S + 2 Nonanol and Chiral Derivatives

Biocatalytic and Chemoenzymatic Synthesis of Chiral Alkanols

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high selectivity under mild reaction conditions. Enzymes, whether in isolated form or within whole-cell systems, provide an efficient and environmentally benign alternative to traditional chemical methods for producing enantiomerically pure alcohols like (S)-(+)-2-nonanol.

Whole-Cell Biotransformation Systems for Enantioselective Production

Whole-cell biotransformation harnesses the metabolic machinery of microorganisms to perform desired chemical conversions. This approach is advantageous as it often circumvents the need for costly enzyme purification and cofactor regeneration.

A notable example is the use of recombinant Pseudomonas putida as a whole-cell biocatalyst for the synthesis of chiral 2-alkanols from n-alkanes. Current time information in Bangalore, IN. By integrating the cytochrome P450 monooxygenase CYP154A8 from Nocardia farcinica along with suitable redox partners into a solvent-tolerant P. putida strain, researchers have achieved the production of (S)-2-nonanol from nonane. Current time information in Bangalore, IN. The system was further optimized by the addition of an alcohol dehydrogenase (ADH) to improve the enantiomeric excess. This engineered whole-cell system demonstrated the ability to produce 5.5 mM (S)-2-nonanol with an impressive enantiomeric excess (ee) of 97%. Current time information in Bangalore, IN. Recombinant Escherichia coli has also been explored as a host for such biotransformations. Current time information in Bangalore, IN.

The use of whole-cell biocatalysts extends to the reduction of prochiral ketones. For instance, the yeast Geotrichum candidum has been shown to effectively reduce 2-nonanone (B1664094) to (S)-2-nonanol with an excellent enantiomeric excess of over 99% and a yield of 77%. ru.nl This highlights the potential of naturally occurring microorganisms for highly selective chiral alcohol production.

Multi-Enzymatic Cascade Approaches for (S)-2-Nonanol Synthesis

A multi-enzymatic cascade has been successfully designed to convert methyl decanoate (B1226879) into (S)-2-nonanol. This process involves three enzymatic steps. The first step utilizes a peroxygenase to hydroxylate the fatty acid ester. This is followed by hydrolysis and, finally, a photodecarboxylation step to yield the desired chiral alcohol. This cascade produced (S)-2-nonanol with an 80% enantiomeric excess.

Stereoselective Hydroxylation of Alkanes by P450 Monooxygenases

Cytochrome P450 monooxygenases are a versatile class of enzymes capable of catalyzing the regio- and stereoselective hydroxylation of unactivated C-H bonds, a challenging transformation in traditional organic chemistry.

The P450 monooxygenase CYP154A8 from Nocardia farcinica has been identified as a highly effective biocatalyst for the hydroxylation of linear alkanes. Current time information in Bangalore, IN. When employed in a whole-cell P. putida system for the conversion of nonane, this enzyme exhibits a strong preference for oxidation at the C2-position. Current time information in Bangalore, IN. This regioselectivity, combined with the enzyme's inherent stereoselectivity, leads to the formation of (S)-2-nonanol with a high enantiomeric excess of 97%. Current time information in Bangalore, IN. This demonstrates the potential of P450 monooxygenases for the direct and selective synthesis of chiral alcohols from simple hydrocarbon feedstocks.

Organic Stereoselective Synthesis Strategies

In addition to biocatalytic methods, several organic synthetic strategies have been developed to produce enantiomerically pure this compound. These methods often rely on the use of chiral catalysts or starting materials to control the stereochemical outcome of the reaction.

Asymmetric Reduction of Prochiral Ketones

The asymmetric reduction of the corresponding prochiral ketone, 2-nonanone, is a direct and widely used method for synthesizing this compound. This transformation can be achieved using various chiral reducing agents and catalysts.

Biocatalytic asymmetric reduction is particularly effective. As mentioned previously, whole cells of Geotrichum candidum can reduce 2-nonanone to (S)-2-nonanol with greater than 99% ee. ru.nl Isolated alcohol dehydrogenases (ADHs) are also powerful tools for this purpose. For example, an (S)-selective ADH from Yarrowia lipolytica has been shown to reduce 2-octanone (B155638) to (S)-2-octanol with over 99% ee, demonstrating the potential for similar high selectivity with 2-nonanone. An alcohol dehydrogenase from Leifsonia sp. has also been characterized for its ability to asymmetrically reduce a range of ketones. mdpi.com

Table 1: Asymmetric Reduction of 2-Alkanones to Chiral 2-Alkanols

| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| Geotrichum candidum | 2-Nonanone | (S)-2-Nonanol | >99% |

| Yarrowia lipolytica ADH2 | 2-Octanone | (S)-2-Octanol | >99% |

| Leifsonia sp. S749 ADH | 2-Heptanone | (R)-2-Heptanol | >99% |

Chiral Pool and Template-Directed Approaches

The chiral pool refers to the collection of readily available, enantiomerically pure natural products, such as amino acids, sugars, and terpenes, which can be used as starting materials for the synthesis of other chiral molecules. acs.org This approach leverages the inherent chirality of these natural compounds to build complex chiral targets. While a direct synthesis of this compound from a common chiral pool starting material is not widely documented, the principle has been applied to synthesize more complex molecules containing the 2-nonanol (B147358) substructure. For instance, erythro-3-(adenin-9-yl)-2-nonanol has been synthesized from the chiral precursors D- and L-rhamnose, demonstrating the utility of sugars from the chiral pool in constructing such motifs. researchgate.netacs.org

Template-directed synthesis is a strategy where a molecular template is used to organize reactants in a specific orientation, thereby facilitating a desired chemical reaction and controlling the stereochemical outcome. nih.gov This approach is powerful for the synthesis of complex macrocycles and interlocked molecules. However, its application to the synthesis of small, relatively simple chiral molecules like this compound is not a common strategy, as more direct methods like asymmetric reduction are highly efficient.

Derivatization for Stereochemical Control

The precise control of stereochemistry is a critical aspect of synthesizing enantiopure compounds like this compound. Derivatization of a racemic or prochiral precursor is a powerful strategy to introduce or fix the desired stereochemistry. This often involves the use of chiral auxiliaries or reagents that react selectively with one enantiomer or create a diastereomeric intermediate that can be separated. tcichemicals.com

One common approach is the derivatization of secondary alcohols into esters using a chiral acid or its derivative. For instance, the Mosher method, which uses α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is a classic technique for determining the absolute configuration of secondary alcohols and can be adapted for stereochemical control. researchgate.net By forming diastereomeric esters, the different enantiomers of the alcohol can be distinguished and separated. researchgate.net

Kinetic resolution is another powerful tool that relies on derivatization. In this process, a chiral catalyst or reagent selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched. For example, enzymatic kinetic resolution using lipases can selectively acylate one enantiomer of a secondary alcohol, allowing for the separation of the acylated product from the unreacted alcohol. Chemo-enzymatic sequences, which combine a stereoselective enzymatic oxidation of one enantiomer with a chemical reduction of the resulting ketone, have also been employed for the deracemization of secondary alcohols. conicet.gov.ar

The choice of derivatizing agent is crucial for achieving high stereoselectivity. Picolinates, for example, have been explored as an alternative to benzoates for the derivatization of secondary alcohols, sometimes offering better separation of enantiomers during HPLC analysis on a chiral stationary phase. researchgate.net Isothiouronium salts have also been reported as versatile agents for the deoxasulfenylation of alcohols, enabling a stereoselective, thiol-free synthesis of thioethers with an inversion of configuration at the chiral center. rsc.org

Table 1: Comparison of Derivatization Strategies for Stereochemical Control

| Strategy | Principle | Key Reagents/Catalysts | Outcome |

|---|---|---|---|

| Chiral Derivatizing Agents | Formation of separable diastereomers | Mosher's acid (MTPA), Picolinic acid researchgate.netresearchgate.net | Determination of absolute configuration and separation of enantiomers |

| Enzymatic Kinetic Resolution | Selective reaction with one enantiomer | Lipases, Oxidoreductases conicet.gov.arzuj.edu.jo | Enrichment of one enantiomer from a racemic mixture |

| Chemo-enzymatic Deracemization | Sequential oxidation and reduction | Immobilized plant cells (e.g., G. jasminoides), NaBH4 conicet.gov.ar | Conversion of a racemic mixture to a single enantiomer |

| Stereoselective Substitution | Inversion of configuration at the chiral center | Isothiouronium salts rsc.org | Synthesis of chiral derivatives with inverted stereochemistry |

Novel Synthetic Route Development

The development of novel synthetic routes to this compound and its derivatives is driven by the need for more efficient, sustainable, and selective methods. Recent research has focused on biocatalysis and the use of engineered enzymes to achieve high enantioselectivity under mild reaction conditions.

A significant advancement is the use of P450 monooxygenases for the direct hydroxylation of n-alkanes. rsc.org For example, a novel P450 enzyme from Nocardia farcinica, CYP154A8, has been identified as a regio- and stereoselective biocatalyst for the hydroxylation of nonane. rsc.org This enzyme demonstrates a high preference for the C2-position and exhibits strict S-selectivity, producing 2-(S)-nonanol with an enantiomeric excess (ee) of 84%. rsc.org This approach is particularly attractive as it starts from an inexpensive and readily available alkane and avoids the need for pre-functionalized substrates like ketones. rsc.org

Multi-enzymatic cascades represent another innovative strategy. A three-step enzymatic cascade has been developed to convert methyl decanoate into (S)-2-nonanol. This process involves a peroxygenase, a lipase (B570770) (CalB), and a fatty acid photodecarboxylase (CvFAP), demonstrating the potential of combining different enzyme classes to construct complex synthetic pathways. researchgate.net

Furthermore, the development of synthetic methodologies for structurally related chiral building blocks can often be adapted for the synthesis of this compound. For instance, palladium-catalyzed oxidative desymmetrization of meso-dibenzoates has been used to produce chiral γ-benzoyloxy cycloalkenones, which are versatile precursors for various substituted cycloalkenones. rsc.org While not a direct synthesis of 2-nonanol, the principles of asymmetric catalysis and stereocontrol are transferable.

Table 2: Performance of CYP154A8 in the Hydroxylation of Various n-Alkanes

| Substrate (n-Alkane) | Product | Regioselectivity (C2-position) | Enantiomeric Excess (ee) for (S)-isomer |

|---|---|---|---|

| Heptane (C7) | 2-(S)-Heptanol | >90% | 84% |

| Octane (C8) | 2-(S)-Octanol | >90% | 91% |

| Nonane (C9) | 2-(S)-Nonanol | >90% | 84% |

| Decane (C10) | 2-(S)-Decanol | Not specified | 63% |

Data sourced from Chemical Communications (RSC Publishing). rsc.org

These novel routes highlight a shift towards more sustainable and highly selective synthetic methods, with biocatalysis playing an increasingly important role in the production of enantiopure chiral alcohols like this compound.

Investigation of S + 2 Nonanol in Chemical Ecology and Olfaction

Role as an Insect Pheromone Component and Semiochemical

(S)-(+)-2-Nonanol is recognized as a semiochemical, a chemical substance that carries a message, in numerous insect species. Its function is particularly prominent in the composition of both sex and alarm pheromones, influencing critical behaviors such as mating and defense.

Compositional Analysis in Sex Pheromone Blends

This compound has been identified as a component in the sex pheromone blends of several insect species. In some cases, it acts as a primary attractant, while in others, it functions synergistically with other compounds to elicit a behavioral response.

For instance, in the cerambycid beetle Anaglyptus mysticus, males produce a blend of compounds where 2-nonanone (B1664094) and (R)-3-hydroxy-2-hexanone are major components. d-nb.info Trace amounts of 2-nonanol (B147358) have also been identified in this blend. d-nb.info Similarly, research on the false click beetle, Palaeoxenus dohrni, revealed that males produce a mix of (E)-2-nonen-4-one and (R)-2-nonanol which functions as an aggregation-sex pheromone, attracting both sexes. nih.govresearchgate.net

While not always a primary component, the presence of 2-nonanol in pheromone gland extracts has been noted in other species. In the saddle gall midge, Haplodiplosis marginata, trace amounts of 2-nonanol were detected in volatile collections from females, although it did not elicit an electroantennographic (EAG) response on its own. researchgate.net

Table 1: this compound in Insect Sex Pheromone Blends

| Insect Species | Pheromone Type | Role of 2-Nonanol | Co-occurring Compounds |

| Palaeoxenus dohrni (False Click Beetle) | Aggregation-Sex | Attractant (in blend) | (E)-2-nonen-4-one nih.govresearchgate.net |

| Anaglyptus mysticus (Cerambycid Beetle) | Aggregation-Sex | Trace component | (R)-3-hydroxy-2-hexanone, 2-nonanone, 2,3-hexanedione, 2-heptanone, 2-undecanone (B123061) d-nb.info |

| Haplodiplosis marginata (Saddle Gall Midge) | Sex | Trace component (no lone EAG response) | (R)-2-nonyl butyrate (B1204436), 2-heptyl butyrate researchgate.net |

Contribution to Alarm Pheromone Systems

This compound is a well-documented component of alarm pheromones in various social insects, particularly bees. When a honey bee stings, it releases a complex mixture of chemicals from the Koshevnikov gland, which includes 2-nonanol. wikipedia.org This pheromone blend serves to alert other bees to a threat, recruiting them for colony defense. wikipedia.orgnih.gov

In stingless bees of the genus Trigona, 2-nonanol is also a key component of their alarm pheromone. researchgate.netkuleuven.be Studies on Trigona silvestriana have shown that 2-nonanol, along with 2-heptanol, elicits defensive behaviors such as angular flights, landing, and buzzing from guard bees when presented at the nest. researchgate.net Research has indicated that some components of the honey bee alarm pheromone have specialized functions; for example, 2-nonanol has been shown to provide orientational information to defending bees, though it can also inhibit flight under certain conditions. oup.com

Table 2: this compound in Insect Alarm Pheromone Systems

| Insect Species | Gland Source | Behavioral Response | Other Key Components |

| Apis mellifera (Honey Bee) | Koshevnikov gland | Recruitment for defense, orientation wikipedia.orgnih.govoup.com | Isopentyl acetate (B1210297), butyl acetate, 1-hexanol, 1-butanol, 1-octanol, hexyl acetate, octyl acetate wikipedia.orgoup.com |

| Trigona silvestriana (Stingless Bee) | Mandibular gland | Angular flights, landing, buzzing researchgate.net | 2-heptanol, octyl decanoate (B1226879), octyl octanoate (B1194180) researchgate.net |

| Trigona pectoralis (Stingless Bee) | Mandibular gland | Attack response | 2-heptanol, 2-heptanone, 2-nonanone kuleuven.be |

Mechanistic Studies of Olfactory Communication in Insect Species

The perception of this compound and other semiochemicals begins at the insect's antennae, which are covered in sensory hairs called sensilla. biologists.comneuroinf.jp Odorant molecules enter the sensilla and are transported to olfactory receptors (ORs) on the dendrites of olfactory receptor neurons (ORNs). biologists.comfrontiersin.org The binding of an odorant to an OR triggers a signal transduction cascade, leading to the generation of an action potential that travels to the antennal lobe of the brain. biologists.commdpi.com

Insects utilize different coding mechanisms to process olfactory information. For general odors, a combinatorial coding system is often employed, where a single odorant can activate multiple receptors, and one receptor can respond to multiple odorants. mdpi.com Pheromones, however, are often processed through a more specialized "labeled line" system, where specific receptors are tuned to detect particular pheromone components. mdpi.com The interaction between these systems allows insects to perceive a vast array of chemical cues from their environment. The complexity of these interactions is highlighted by the fact that the behavioral response to a chemical blend can be different from the response to its individual components. nih.govresearchgate.net

Olfactory Receptor Response and Perception Studies

To understand how insects detect and process the signal from this compound, researchers employ various techniques, including electrophysiology and behavioral assays. These studies provide insight into the sensitivity of the insect's olfactory system and how it perceives individual compounds within a complex mixture.

Electroantennographic Response Profiling

Electroantennography (EAG) is a technique used to measure the electrical response of an insect's entire antenna to a specific odorant. It provides a profile of which compounds can be detected by the olfactory system.

Studies on stingless bees of the genus Frieseomelitta have demonstrated significant EAG responses to 2-nonanol. scielo.brresearchgate.net In both Frieseomelitta silvestrii and Frieseomelitta varia, 2-nonanol, which is found in their mandibular glands, elicited strong antennal responses. scielo.brresearchgate.net Similarly, in the false click beetle Palaeoxenus dohrni, both (E)-2-nonen-4-one and (R)-2-nonanol elicited EAG responses from the antennae of both sexes, correlating with their role in the aggregation-sex pheromone. nih.govresearchgate.net In contrast, while present in the pheromone blend of the saddle gall midge Haplodiplosis marginata, synthetic 2-nonanol did not elicit an EAG response on its own. researchgate.net This suggests that its role in this species may be more subtle or dependent on the presence of other compounds. Research on the red-necked longhorn beetle, Aromia bungii, showed that while the antennae of both sexes are sensitive to a wide range of volatile organic compounds, nonanal, a related compound, elicited a stronger EAG response than 2-nonanol. mdpi.com

Table 3: Electroantennographic (EAG) Responses to 2-Nonanol in Various Insect Species

| Insect Species | Response Level | Context/Co-stimulants |

| Frieseomelitta silvestrii (Stingless Bee) | Strong | Component of mandibular gland secretion scielo.brresearchgate.net |

| Frieseomelitta varia (Stingless Bee) | Strong | Component of mandibular gland secretion scielo.br |

| Palaeoxenus dohrni (False Click Beetle) | Elicited Response | Component of aggregation-sex pheromone; tested with (E)-2-nonen-4-one nih.govresearchgate.net |

| Haplodiplosis marginata (Saddle Gall Midge) | No Response (when tested alone) | Trace component in female volatiles researchgate.net |

| Apis mellifera (Honey Bee) | Elicited Response | Component of alarm pheromone oup.com |

Odorant Dominance and Mixture Processing in Olfaction

In nature, insects rarely encounter single odorants in isolation. Instead, they perceive complex mixtures of chemical signals. The concept of "odorant dominance" describes a phenomenon where, in a mixture, the perception of one compound can overshadow or dominate the perception of others. nih.gov

Studies on honey bees have shown that 2-nonanol can act as a dominant odorant. nih.gov When bees are trained to associate a mixture containing 2-nonanol with a reward, they tend to focus more on the 2-nonanol component as they gain experience. nih.gov This suggests that certain compounds are more salient or "stand out" to the insect's olfactory system. The neural basis for this may lie in the patterns of activation in the antennal lobe. For example, in the honey bee brain, stimulating with nonanol elicits a characteristic diagonal pattern of activity across specific glomeruli (functional units of the antennal lobe). physiology.org This distinct neural signature could contribute to its perceptual dominance. The processing of odor mixtures is not a simple summation of the responses to individual components; complex interactions, including synergistic and inhibitory effects, occur at the level of the olfactory receptors and in the neural circuits of the brain. nih.govd-nb.info

Comparative Olfactory Activity of Nonanol Isomers

The olfactory perception of an alcohol is significantly influenced by the structural position of its hydroxyl (-OH) group. In the case of nonanol isomers, this structural variation leads to distinct olfactory profiles and differential activation of olfactory receptors.

Research on the olfactory bulb of rats has demonstrated that the location of the hydroxyl group on the nine-carbon chain of nonanol has a profound effect on the evoked activity patterns. nih.gov A study comparing the spatial representations of different nonanol isomers revealed that they activate specific and often non-overlapping sets of glomeruli—spherical structures in the olfactory bulb where synapses between olfactory receptor neurons and mitral cells occur. nih.gov For instance, 1-nonanol, a primary alcohol, primarily stimulates glomeruli in regions associated with the alcohol functional group. nih.gov In contrast, shifting the hydroxyl group to different carbons results in distinct olfactory patterns. nih.gov While a comprehensive comparison of all isomers is complex, it is evident that 1-nonanol and 4-nonanol (B1584833) evoke almost entirely different activity patterns. nih.gov A further shift to create 5-nonanol (B1584527) produces a third distinct pattern. nih.gov This differential activation underscores the crucial role that the spatial arrangement of the functional group plays in olfactory perception.

The enantiomers of a chiral alcohol can also be distinguished by the olfactory system. Olfactory receptor neurons (ORNs) can differentiate between enantiomeric pairs, showing distinct, though sometimes overlapping, response patterns. pnas.org This indicates that different enantiomers are recognized by different combinations of ORN subsets in the olfactory epithelium. pnas.org

In insects, such as the honeybee, olfactory discrimination is also finely tuned. Honeybees can distinguish between alcohols that differ in carbon chain length. oup.com Studies have shown that 2-nonanol, a component of honeybee pheromones, is confused with only one out of 43 other tested stimuli, highlighting the specificity of their olfactory system. oup.com

The odor profile of 2-nonanol is often described as having fruity, cucumber, waxy, or green notes. ebi.ac.ukwikipedia.org This contrasts with the more pungent odor of its isomer, 1-nonanol.

| Isomer | Activated Glomerular Modules | Odor Description |

|---|---|---|

| 1-Nonanol | b, B | Pungent |

| 2-Nonanol | e, E | Fruity, Cucumber, Waxy, Green |

| 3-Nonanol | c, C | Data not available |

| 4-Nonanol | d, D | Data not available |

| 5-Nonanol | c, C | Data not available |

This table summarizes research findings on the differential activation of glomerular modules in the rat olfactory bulb by various nonanol isomers. nih.gov Odor descriptions are compiled from multiple sources. ebi.ac.ukwikipedia.org

Natural Occurrence and Biosynthesis in Organisms

This compound is a naturally occurring fatty alcohol found in a diverse range of organisms, from microorganisms to plants and animals. Its presence is often linked to chemical communication (pheromones) and defense mechanisms.

Natural Occurrence:

Insects: 2-Nonanol serves as a pheromone in several insect species. ebi.ac.ukwikipedia.org It is a component of the alarm pheromone mixture in honeybees, which is released to alert other bees to a threat and incite attack. wikipedia.org In the sugarbeet root maggot (Tetanops myopaeformis), the (R)-(-)-2-nonanol enantiomer is the major component of the male-produced aggregation pheromone, which attracts both males and females to mating sites. researchgate.net

Fungi and Bacteria: Various microorganisms produce 2-nonanol as a volatile organic compound (VOC). The fungus Wolfiporia cocos can biosynthesize 2-nonanol when cultivated on specific substrates. ekb.eg The bacteria Bacillus velezensis and Bacillus aryabhattai also produce 2-nonanol, which has been shown to have strong antifungal activity against plant pathogens like Alternaria alternata (tobacco brown spot) and Penicillium expansum (blue mold). nih.govfrontiersin.orgnih.govresearchgate.net

Plants: The compound has been identified in the plant Ruta graveolens (common rue). nih.gov It can also be found in small amounts in various essential oils, contributing to the fragrance of certain fruits and flowers. solubilityofthings.com

Foods: 2-Nonanol is found in a variety of foods as a result of microbial fermentation or natural processes. It contributes to the flavor and aroma profile of mold-ripened cheeses such as Camembert, Roquefort, and Gorgonzola. researchgate.net It has also been identified in raw oysters (Crassostrea gigas). ebi.ac.ukwikipedia.org

Biosynthesis:

Exploration of S + 2 Nonanol in Biocontrol and Microbial Interactions

Antifungal Activity Research

Research has consistently demonstrated the efficacy of 2-nonanol (B147358) as a potent antifungal agent against a variety of economically important plant pathogens.

(S)-(+)-2-Nonanol exhibits strong inhibitory effects on the fundamental processes of fungal proliferation, namely mycelial growth and spore germination. Studies have shown that volatile compounds from Bacillus velezensis strain EM-1, with 2-nonanol identified as the most powerful component, can completely inhibit the mycelial growth of Alternaria alternata, the pathogen causing tobacco brown spot disease. frontiersin.orgnih.gov This inhibitory action extends to the germination of spores, a critical stage in the fungal life cycle. frontiersin.orgnih.gov

The compound's efficacy is not limited to a single pathogen. Research on Bacillus velezensis ZJ1 identified 2-nonanol as a key VOC that inhibits the mycelial growth of Alternaria solani (tomato early blight) and Botrytis cinerea (grey mould). researchgate.net Similarly, 2-nonanol produced by Bacillus velezensis SBB was found to completely stop the growth of the soil-borne pathogen Verticillium dahliae. mdpi.com Further research has documented its antagonistic effects against Penicillium expansum, the causative agent of blue mold in pears. researchgate.net The potency of 2-nonanol against A. alternata has been quantified, demonstrating its strong, dose-dependent toxicity. frontiersin.orgnih.govnih.gov

Antifungal Efficacy of 2-Nonanol against Alternaria alternata

| Parameter | Value | Source |

|---|---|---|

| Mycelial Growth Inhibition | 100% | frontiersin.orgnih.gov |

| EC₅₀ (Effective Concentration, 50%) | 0.1055 μL/cm³ | frontiersin.orgnih.gov |

The antifungal activity of 2-nonanol is rooted in its ability to disrupt critical metabolic pathways within the fungal cell. Transcriptomic analysis of A. alternata exposed to 2-nonanol revealed a significant molecular response. frontiersin.orgnih.gov The compound was found to downregulate the expression of genes involved in D-glucose synthesis, which directly limits the pathogen's primary energy acquisition. frontiersin.orgnih.govresearchgate.net This disruption extends to broader pathways, including starch and sucrose (B13894) metabolism, further crippling the fungus's energy supply and metabolic homeostasis. frontiersin.orgnih.gov In a related context, the fermentation products of Bacillus velezensis HY19, which produces 2-nonanol, were shown to inhibit genes related to N-glycan and protein biosynthesis in Penicillium digitatum. bohrium.com

A key mechanism of 2-nonanol's antifungal action is its ability to compromise the pathogen's defense against oxidative stress. frontiersin.orgnih.gov Fungal pathogens must neutralize reactive oxygen species (ROS), often produced by host plants as a defense mechanism, to survive and colonize tissue. nih.gov Research shows that 2-nonanol markedly suppresses the expression of crucial antioxidant enzymes in A. alternata, specifically superoxide (B77818) dismutase (SOD) and catalase (CAT). frontiersin.orgresearchgate.netresearchgate.net By inhibiting these enzymes, 2-nonanol impairs the fungus's ability to scavenge ROS, leading to an accumulation of oxidative damage, which exacerbates cellular injury and contributes to pathogen death. frontiersin.orgnih.gov This aligns with findings that 2-nonanol can suppress antioxidant enzyme activity in other fungi, such as Penicillium digitatum. frontiersin.org This modulation of the pathogen's redox system is a critical component of its virulence and a primary target of 2-nonanol. frontiersin.org

Molecular Mechanisms of Antifungal Action, including Carbon Metabolism Disruption

Identification of Microbial Producers and Their Metabolites

This compound is a natural product synthesized by various microorganisms, particularly bacteria from the genus Bacillus. Several strains have been identified as producers, often as part of a complex mixture of volatile organic compounds that act synergistically.

Microbial Producers of 2-Nonanol and Associated Volatile Metabolites

| Microbial Producer | Associated Volatile Metabolites | Source |

|---|---|---|

| Bacillus velezensis EM-1 | 2-Decanol, 3-Methyl-1-butanol, 2-Heptanone | frontiersin.orgnih.gov |

| Bacillus velezensis ZJ1 | Isooctanol | researchgate.net |

| Bacillus velezensis SBB | 2-Heptanone, 6-Methyl-2-heptanone, 2-Nonanone (B1664094) | mdpi.com |

| Bacillus velezensis HY19 | 2-Nonanone, Benzoic acid | bohrium.com |

| Bacillus aryabhattai AYG1023 | 5-Methyl-2-hexanone, 5-Methyl-2-heptanone, 2-Decanone, Benzaldehyde, Acetophenone | researchgate.net |

Potential in Environmentally Sustainable Biocontrol Agent Development

The characteristics of this compound make it a strong candidate for development as an environmentally sustainable biocontrol agent. Its origin as a natural microbial metabolite presents a significant advantage over synthetic chemical fungicides, which are often associated with environmental pollution and the development of pathogen resistance. researchgate.net

The demonstrated efficacy of 2-nonanol against a range of destructive plant pathogens, including those affecting tobacco, tomato, and pears, highlights its broad application potential. frontiersin.orgresearchgate.netresearchgate.net As a volatile compound, it can act over a distance without direct contact, a beneficial trait for fumigation applications in post-harvest storage. researchgate.net Research suggests that preparations based on 2-nonanol or the microorganisms that produce it have promising prospects for controlling diseases like tobacco brown spot, tomato early blight, and Verticillium wilt. frontiersin.orgresearchgate.netmdpi.com The development of such biocontrol products aligns with the growing demand for safe, effective, and green solutions in agriculture to ensure food security while minimizing environmental impact. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Decanol |

| 2-Heptanone |

| 2-Nonanone |

| 2-Tetradecanone |

| 3-Methyl-1-butanol |

| 5-Methyl-2-heptanone |

| 5-Methyl-2-hexanone |

| 6-Methyl-2-heptanone |

| Acetophenone |

| Benzaldehyde |

| Benzoic acid |

| Catalase (CAT) |

| D-glucose |

| Isooctanol |

| N-glycan |

Advanced Analytical and Spectroscopic Characterization in S + 2 Nonanol Research

Chromatographic Separation and Detection Techniques

Chromatography stands as a cornerstone for the separation and analysis of (S)-(+)-2-Nonanol, particularly for assessing its purity and resolving its enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique widely used for the analysis of volatile compounds like this compound. mdpi.com It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for purity assessment and identifying trace impurities. frontiersin.orgresearchgate.net In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase within the GC column. frontiersin.org The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" for identification. researchgate.netnih.gov

For this compound, GC-MS can effectively determine its presence in complex mixtures and assess its purity. The electron ionization (EI) mass spectrum of 2-nonanol (B147358) shows characteristic fragments that aid in its identification. nih.gov The technique is also invaluable for volatile profiling of samples containing this compound, such as in food and beverage analysis or in studying the composition of essential oils. mdpi.commdpi.comacs.org

Table 1: Illustrative GC-MS Parameters for Volatile Compound Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column Type | InertCap® Pure-WAX quartz capillary column |

| Column Dimensions | 30 m × 0.25 mm, 0.25 μm |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial 40°C for 3 min, ramp to 100°C at 4°C/min, hold for 2 min, then ramp to 230°C at 8°C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230 °C |

| Mass Analyzer | Quadrupole |

| Scan Range | 35-450 m/z |

Note: These are example parameters and may be adjusted based on the specific application and instrumentation. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, HRMS) in Complex Mixtures

For the analysis of this compound within complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS), offers enhanced selectivity and sensitivity. spectroscopyonline.comeag.com This technique is especially useful when dealing with non-volatile or thermally labile compounds that are not suitable for GC-MS. eag.com LC separates the components of a mixture in the liquid phase before they are introduced into the mass spectrometer. eag.com

High-resolution mass spectrometry provides highly accurate mass measurements, which aids in the confident identification of compounds in complex samples by distinguishing between isobaric interferences. spectroscopyonline.comnih.gov LC-HRMS is a powerful tool for non-targeted screening of environmental and biological samples to identify a wide range of organic contaminants. researchgate.net While direct analysis of underivatized this compound by LC-MS is less common than GC-MS due to its volatility, the technique is invaluable for analyzing its derivatives or for its detection in complex sample extracts where other non-volatile compounds are of interest. acs.org

Chiral Gas Chromatography and High-Performance Liquid Chromatography

The separation of enantiomers is a significant challenge in chiral compound analysis, as enantiomers possess identical physical and chemical properties in an achiral environment. acs.org Chiral chromatography is the definitive method for separating the (S)-(+)- and (R)-(-)-enantiomers of 2-nonanol.

Chiral Gas Chromatography (GC): This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. gcms.czresearchgate.net Cyclodextrin-based CSPs are commonly used for the enantioselective separation of volatile compounds like 2-nonanol. gcms.cznih.gov For instance, heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-beta-cyclodextrin has been successfully used as a chiral stationary phase to separate the enantiomers of 2-nonanol and its esters. nih.govebi.ac.uk Research has shown that porous organic cages can also serve as effective stationary phases for the chiral separation of 2-alkanols, including 2-nonanol. acs.orgacs.org

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another powerful technique for enantiomeric separation. mdpi.comregistech.com It can be performed in two ways: directly, using a chiral stationary phase, or indirectly, by derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. mdpi.comorientjchem.org Polysaccharide-based CSPs are widely used in chiral HPLC due to their broad applicability. researchgate.net While separating aliphatic chain compounds like 2-nonanol can be challenging, derivatization can enhance the separation efficiency. mdpi.com

Spectroscopic Elucidation and Interaction Studies

Spectroscopic methods are fundamental for the structural elucidation of this compound and for studying its molecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules. scribd.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule. nih.govchemicalbook.com

¹H NMR: The proton NMR spectrum of 2-nonanol shows distinct signals for the protons at different positions. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are used to confirm the connectivity of the atoms. nih.gov

¹³C NMR: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. nih.gov

Table 2: Representative ¹³C and ¹H NMR Chemical Shifts (ppm) for 2-Nonanol in CDCl₃

| Atom Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| C1 | 23.45 | ~1.15 | Doublet |

| C2 | 68.03 | ~3.79 | Sextet |

| C3 | 39.52 | ~1.38 | Multiplet |

| C4 | 25.94 | ~1.28 | Multiplet |

| C5 | 29.81 | ~1.28 | Multiplet |

| C6 | 29.45 | ~1.28 | Multiplet |

| C7 | 31.99 | ~1.28 | Multiplet |

| C8 | 22.76 | ~1.28 | Multiplet |

| C9 | 14.10 | ~0.88 | Triplet |

| OH | - | Variable | Singlet |

Source: Based on data from PubChem. nih.gov Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.orgwiley.comresearchgate.net The vibrational spectrum of a molecule is unique and serves as a molecular fingerprint. wiley.com

In the FT-IR spectrum of this compound, the most prominent feature is a broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group, broadened due to hydrogen bonding. masterorganicchemistry.com Other significant peaks include the C-H stretching vibrations just below 3000 cm⁻¹ and the C-O stretching vibration typically found in the 1150-1050 cm⁻¹ region. nih.govnist.govmsu.edu The spectrum can be obtained using various techniques, such as Attenuated Total Reflectance (ATR), which is convenient for liquid samples. nih.govnih.gov

Table 3: Characteristic FT-IR Absorption Bands for 2-Nonanol

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Hydrogen-bonded) | 3400 - 3200 | Strong, Broad |

| C-H Stretch (Aliphatic) | 2960 - 2850 | Strong |

| C-O Stretch | 1150 - 1050 | Medium to Strong |

| C-H Bend | 1470 - 1365 | Medium |

Source: Based on general infrared spectroscopy principles and data from NIST. masterorganicchemistry.comnist.govmsu.edu

Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. wisc.eduwikipedia.org It is particularly valuable for studying metal complexes and organic radicals. wisc.eduwikipedia.org The technique is founded on the principle that electrons have a spin, which creates a magnetic moment. When a molecule with an unpaired electron is placed in a strong magnetic field, the electron's spin can align in two different ways, either with or against the field, creating two distinct energy levels. utexas.edu The absorption of microwave radiation can induce transitions between these energy levels, and the resulting spectrum provides information about the electronic environment of the unpaired electron. utexas.edulibretexts.org

In the context of this compound research, EPR spectroscopy can be a powerful tool for investigating the interactions between the chiral alcohol and paramagnetic metal centers. For instance, if this compound is used as a ligand to form a complex with a transition metal ion (e.g., Cu(II), Mn(II), V(IV)), EPR can provide detailed information about the coordination geometry and the nature of the bonding between the alcohol's oxygen atom and the metal. wikipedia.orgutexas.edu

The key parameters derived from an EPR spectrum are the g-factor and the hyperfine coupling constants. libretexts.org The g-factor is a proportionality constant that is sensitive to the electronic structure of the paramagnetic center. utexas.edu For organic radicals, the g-value is typically close to that of a free electron (approximately 2.0023), while for transition metal complexes, it can vary significantly due to spin-orbit coupling. utexas.edu Hyperfine coupling arises from the interaction of the unpaired electron with nearby magnetic nuclei, leading to the splitting of the EPR signal into multiple lines. wikipedia.org This provides information about the atoms that are in close proximity to the unpaired electron.

While specific EPR studies on metal complexes of this compound are not widely reported in the literature, a hypothetical study could involve the complexation of a vanadium(IV) species, such as vanadyl acetylacetonate (B107027) (VO(acac)₂), with this compound. The resulting EPR spectrum would be expected to show changes in both the g-value and the hyperfine coupling to the vanadium nucleus (I=7/2) upon coordination of the alcohol. This would allow researchers to probe the steric and electronic effects of the chiral alcohol on the metal center.

Hypothetical EPR Data for a Vanadium-(S)-(+)-2-Nonanol Complex

| Parameter | VO(acac)₂ in Toluene | Hypothetical VO(acac)₂-(S)-(+)-2-Nonanol Complex |

| g-iso | 1.968 | 1.972 |

| A-iso (V) | 107.5 G | 105.2 G |

| This table is illustrative and provides hypothetical data to demonstrate the expected changes in EPR parameters upon complexation. |

Computational Chemistry and Theoretical Modeling

Computational chemistry and theoretical modeling have become indispensable tools in modern chemical research, providing insights that can be difficult or impossible to obtain through experimental methods alone. For a molecule like this compound, these techniques can be used to predict its properties, understand its interactions, and interpret spectroscopic data.

Density Functional Theory (DFT) for Electronic Structure and Vibrational Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netnih.gov It is widely used for calculating the optimized geometry, electronic properties, and vibrational frequencies of molecules. nih.govisca.me DFT calculations have been shown to provide results that are in good agreement with experimental data for a wide range of organic compounds. researchgate.netisca.me

In the study of this compound, DFT calculations can be employed to determine the molecule's most stable conformation, its dipole moment, and the distribution of electron density. isca.me The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be calculated. The energy gap between the HOMO and LUMO is a key parameter that provides insights into the molecule's chemical reactivity and kinetic stability. isca.me

Furthermore, DFT can be used to simulate the vibrational spectrum (infrared and Raman) of this compound. nih.govisca.me By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the experimentally observed spectral bands to specific molecular vibrations. isca.me This is particularly useful for understanding how the vibrational modes are affected by intermolecular interactions, such as hydrogen bonding.

Calculated Properties of this compound using DFT (B3LYP/6-31G(d))

| Property | Calculated Value |

| Optimized Energy | -502.34 Hartree |

| Dipole Moment | 1.68 Debye |

| HOMO Energy | -6.78 eV |

| LUMO Energy | 0.45 eV |

| HOMO-LUMO Gap | 7.23 eV |

| This table presents hypothetical data from a DFT calculation to illustrate the type of information that can be obtained. |

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. acs.orgcore.ac.uk By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of how molecules behave and interact in the liquid phase. acs.orgcore.ac.uk

For this compound, MD simulations are particularly useful for studying the intermolecular interactions that govern its bulk properties. acs.orgsci-hub.se The simulations can reveal the nature and extent of hydrogen bonding between the alcohol molecules, as well as the hydrophobic interactions between the non-polar alkyl chains. acs.orgsci-hub.se This information is crucial for understanding properties such as viscosity, boiling point, and solubility.

A study on the aqueous solutions of 2-butanol, a related alcohol, utilized MD simulations to investigate the clustering tendency of the alcohol molecules and the structure of the hydrogen-bonding network. acs.org Similar simulations for this compound could provide insights into how its longer alkyl chain influences its aggregation behavior in both pure form and in solution. The simulations can also be used to calculate radial distribution functions, which describe the probability of finding one atom at a certain distance from another, providing a quantitative measure of the local molecular structure. acs.org

Quantum Chemical Calculations for Spectroscopic Signatures

Quantum chemical calculations are a broad category of computational methods based on quantum mechanics that are used to predict molecular properties and spectroscopic signatures. dntb.gov.uaplos.orgysu.am These methods can be used to calculate a wide range of spectroscopic parameters, including NMR chemical shifts, UV-Visible absorption wavelengths, and vibrational frequencies. plos.orgysu.am

In the context of this compound, quantum chemical calculations can be used to predict its chiroptical properties, such as its specific rotation and its circular dichroism (CD) spectrum. These properties are highly sensitive to the three-dimensional structure of the molecule and are therefore essential for confirming its absolute configuration.

For example, time-dependent density functional theory (TD-DFT) can be used to calculate the electronic circular dichroism spectrum of this compound. researchgate.net By comparing the calculated spectrum with the experimentally measured one, researchers can confidently assign the (S) configuration to the dextrorotatory enantiomer. These calculations can also help in understanding the electronic transitions that give rise to the observed CD signals.

Emerging Analytical Platforms and Data Science Integration

The integration of advanced analytical platforms with powerful data science tools is revolutionizing the way chemical research is conducted. These approaches allow for the analysis of large and complex datasets, leading to new insights into the behavior of molecules like this compound.

Chemometrics and Multivariate Statistical Analysis for Metabolite Profiling

Chemometrics is the science of extracting information from chemical systems by data-driven means. mdpi.com It employs multivariate statistical analysis to analyze complex datasets, such as those generated in metabolomics studies. mdpi.comgithub.ionih.govnih.govunl.edu Metabolite profiling is the comprehensive analysis of all small molecules (metabolites) in a biological system. mdpi.comgithub.ionih.gov

While this compound itself is a single compound, its presence or concentration in a complex mixture, such as a natural extract or a biological fluid, can be determined and correlated with other variables using chemometric methods. For instance, if this compound is a component of an essential oil, gas chromatography-mass spectrometry (GC-MS) could be used to generate a chemical profile of the oil.

The resulting data, which can be very large and complex, can then be analyzed using multivariate statistical methods like Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA). mdpi.comunl.edu PCA is an unsupervised method that can be used to visualize the variation within a dataset and to identify outliers. mdpi.com PLS-DA is a supervised method that can be used to build a model that can classify samples based on their chemical profiles. unl.edu These methods could be used, for example, to differentiate between essential oils from different geographical origins based on the relative abundance of this compound and other volatile compounds.

Illustrative Data for Chemometric Analysis of Essential Oil Samples

| Sample | This compound (Area %) | Linalool (Area %) | Limonene (Area %) | Origin |

| A1 | 2.5 | 35.2 | 15.8 | Region A |

| A2 | 2.7 | 34.8 | 16.1 | Region A |

| B1 | 4.1 | 28.9 | 12.3 | Region B |

| B2 | 4.3 | 29.1 | 12.5 | Region B |

| This table provides illustrative data that could be used as input for a chemometric analysis to classify essential oil samples based on their chemical composition. |

Integration of Artificial Intelligence and Machine Learning in Analytical Data Interpretation

The integration of artificial intelligence (AI) and its subfield, machine learning (ML), represents a paradigm shift in the analytical characterization of chiral compounds like this compound. spectroscopyonline.com These computational technologies are engineered to process vast and complex analytical datasets, uncovering intricate patterns and relationships that are often beyond the scope of manual interpretation. arxiv.orgarxiv.org For this compound, AI and ML algorithms are primarily applied to enhance the speed, accuracy, and efficiency of data derived from chromatographic and spectroscopic techniques. chromatographytoday.cominnovareacademics.in

The core principle involves training ML algorithms on large datasets of known compounds to build predictive models. google.com These models can then be used to interpret data from unknown samples, automate routine tasks, and provide deeper insights into molecular structure and behavior. arxiv.orgunito.it

Research in analytical chemistry has demonstrated the power of ML in interpreting data from the primary techniques used to characterize this compound.

Chromatographic Data Analysis: In gas chromatography (GC), a principal method for separating enantiomers, ML models significantly streamline method development and data analysis. chromatographytoday.com Quantitative Structure-Retention Relationship (QSRR) models, for example, can predict the retention time of compounds based on their molecular structure. researchgate.net For a chiral molecule like this compound, an AI model can be trained to predict its retention time and that of its enantiomer under varied conditions (e.g., different chiral stationary phases, temperature gradients), thereby optimizing separation. chromatographytoday.comresearchgate.net

| ML Model Type | Analytical Task | Input Parameters for this compound | Predicted Output | Reported Accuracy/Benefit |

|---|---|---|---|---|

| QSRR (Quantitative Structure-Retention Relationship) | Retention Time (RT) Prediction | Molecular Descriptors, Column Type (e.g., Chiral Stationary Phase), Temperature Program, Flow Rate | Predicted RT for this compound and its enantiomer | Aids in rapid method development and compound identification. chromatographytoday.comresearchgate.net |

| ANN (Artificial Neural Network) | Automated Peak Integration | Raw Chromatogram Data (Signal vs. Time) | Accurate Peak Area and Height | Reduces manual integration time by over 75%; improves reproducibility. labmanager.com |

| CNN (Convolutional Neural Network) | Peak Deconvolution | GC-MS Data Matrix | Separation of co-eluting peaks | Effective in identifying and processing patterns in complex data. chromatographytoday.cominnovareacademics.in |

Spectroscopic Data Interpretation: Spectroscopic analysis, particularly NMR, is fundamental for the structural elucidation of chiral molecules. Machine learning models are being developed to interpret these spectra with remarkable accuracy. fhnw.ch For chiral secondary alcohols like this compound, ML algorithms such as Random Forests (RF) and Feedforward Neural Networks (FNN) can be trained to determine the absolute configuration directly from NMR or Vibrational Circular Dichroism (VCD) data. researchgate.net

These models learn the subtle spectral differences that arise from stereoisomerism. researchgate.net Studies have shown that neural networks can be trained to process the structural information of a chiral alcohol and predict the sign of chemical shift differences, achieving 100% correct predictions on test sets for determining absolute configuration. researchgate.net More advanced deep learning models, like the transformer-based ECDFormer, can predict entire Electronic Circular Dichroism (ECD) spectra from a molecular structure, significantly accelerating the process of chiral assignation. arxiv.org The fusion of data from multiple spectroscopic sources (e.g., FT-IR, 1H NMR, 13C NMR) into a single ML model has been shown to yield even higher accuracy for identifying molecular features. acs.org

| Spectroscopic Method | ML Model | Analytical Task | Typical Performance Metric | Reference Finding |

|---|---|---|---|---|

| NMR Spectroscopy | Counterpropagation Neural Networks | Assignment of Absolute Configuration of Chiral Alcohols | 100% correct predictions for the sign of chemical shift differences in test sets. | The model was trained to correlate the chirality code of the alcohol with NMR properties. researchgate.net |

| Terahertz Time-Domain Spectroscopy | Multi-feature Input Models (e.g., SVM, k-NN) | Chiral Discrimination of Amino Acids | >97% accuracy in chiral discrimination. | Models were trained on a comprehensive database of spectral features. optica.org |

| Combined FT-IR, 1H NMR, 13C NMR | Artificial Neural Network (ANN) | Functional Group Identification | Macro-average F1 score of 0.93. | The model using multiple spectra outperformed single-spectrum models. acs.org |

| Electronic Circular Dichroism (ECD) | ECDFormer (Transformer-based) | Prediction of ECD Spectra from Molecular Structure | High accuracy and efficiency in predicting spectra for chiral molecules. | A large-scale dataset (CMCDS) was created for training the deep learning model. arxiv.org |

The integration of AI and ML into the analytical workflow for this compound research offers a powerful toolkit for handling complex data, automating analysis, and extracting more profound chemical insights with greater efficiency and reliability. spectroscopyonline.comunito.it

S + 2 Nonanol As a Chemical Building Block in Advanced Materials and Specialty Chemicals

Precursor in Organic Synthesis Applications

The structure of (S)-(+)-2-Nonanol, featuring a single chiral center and a reactive secondary hydroxyl group on a nine-carbon chain, makes it an important starting material in organic synthesis. It can be chemically modified in numerous ways to produce surfactants, plasticizers, and other functionalized intermediates.

The amphiphilic nature of this compound, with its hydrophobic alkyl tail and hydrophilic hydroxyl head, makes it a suitable precursor for surfactants and emulsifiers. Derivatization of the hydroxyl group can enhance its surface-active properties. For instance, nonanols are utilized as building blocks for surfactants used in detergents and emulsifiers.

A modern approach involves bio-derivatization, where microorganisms are used to create complex biosurfactants. In the production of sophorolipids (SLPs), a class of biosurfactants, by yeasts like Starmerella bombicola, various alcohols can be supplied in the fermentation medium to be incorporated into the final structure. google.com Nonanol is listed as a potential alcohol component for creating these bio-derivatized linear SLPs, which have applications in personal care, household cleaning, and cosmetics. google.com

Another chemical derivatization strategy involves converting the terminal hydroxyl group of fatty alcohols into a sulfonic acid group using reagents like 2-sulfobenzoic anhydride (B1165640). nih.gov This process, applicable to alcohols like 2-nonanol (B147358), creates a strongly anionic head group, significantly altering the molecule's surfactant properties and allowing for uniform ionization in analytical techniques like mass spectrometry. nih.gov

Plasticizers are additives that increase the flexibility and durability of materials, particularly plastics. Many plasticizers are ester-based compounds. This compound can be used as the alcohol component in esterification reactions to produce these additives. Isomers of nonanol, such as isononanol, are widely used as precursors to plasticizers. wikipedia.orgcymitquimica.com

A specific example involves the synthesis of a "Natural linear plasticizer" through the esterification of an alcohol mixture containing nonanol with a dicarboxylic acid anhydride, such as cyclohexyl dicarboxylic acid's acid anhydride. google.com In this process, the alcohol reacts with the anhydride under heat with a catalyst to form a diester, which functions as the plasticizer. google.com The use of a bio-based alcohol like this compound in such a synthesis contributes to the development of more sustainable plasticizer alternatives.

This compound is a key starting material for a variety of functionalized chemical intermediates, which are then used to build more complex molecules for pharmaceuticals and materials science. researchgate.net

The secondary hydroxyl group can be oxidized to yield the corresponding ketone, 2-nonanone (B1664094). acs.org This transformation is a fundamental reaction in organic synthesis, and efficient catalytic systems using nitroxyl (B88944) radicals in combination with metal salts can achieve this oxidation under mild conditions with high selectivity. acs.org

Furthermore, this compound can undergo esterification to produce chiral esters. It can be reacted with 4-nitrobenzoic acid under Mitsunobu reaction conditions to prepare nonan-2-yl 4-nitrobenzoate. It also serves as a reactant for preparing chiral conjugated polythiophene derivatives, which are of interest for their electronic properties. The chirality of the alcohol is transferred to the polymer, influencing its structure and function.

| Reaction Type | Reactant(s) | Product | Application Area |

| Oxidation | This compound, O₂, Catalyst | 2-Nonanone | Chemical Intermediate |

| Mitsunobu Esterification | This compound, 4-Nitrobenzoic Acid | Nonan-2-yl 4-nitrobenzoate | Chiral Synthesis |

| Polymerization Reactant | This compound, Achiral Monomers | Chiral Conjugated Polythiophene | Electronic Materials |

Integration into Plasticizer Synthesis

Exploration in Bio-based Lubricants and Polymers

There is a significant global push toward sustainable materials, driving research into bio-based lubricants and polymers derived from renewable feedstocks. researchgate.net this compound, which can be produced from biological sources, is a candidate for incorporation into these green technologies.

Biolubricants are often synthesized from vegetable oils and animal fats. researchgate.net These renewable sources provide fatty acids that can be chemically modified, typically through esterification with an alcohol, to produce lubricant base stocks. researchgate.netsoynewuses.org The esterification of a bio-based fatty acid with a chiral alcohol like this compound can produce a completely bio-derived lubricant with potentially unique tribological properties imparted by the chiral branched structure.

In the field of bio-based polymers, alcohols are used to create monomers for polymerization. For example, 2-octyl alcohol, derived from castor oil, is reacted with acrylic acid to produce 2-octyl acrylate (B77674) (2-OA), a bio-based monomer. ulprospector.com This monomer can replace petroleum-based alternatives in the synthesis of polymers for adhesives and coatings. ulprospector.com By analogy, this compound can be esterified with acrylic acid to form (S)-2-nonyl acrylate. This chiral, bio-based monomer can then be polymerized to create novel polymers where the chiral nonyl group is a pendant side chain, influencing properties such as glass transition temperature, flexibility, and hydrophobicity.

Development of Novel Functional Materials Utilizing Chirality

The specific three-dimensional arrangement of atoms in this compound—its chirality—is a powerful tool for designing advanced functional materials. The introduction of this chiral building block can induce specific structural arrangements at the molecular level, leading to materials with unique optical and recognition properties.

One of the most prominent applications is in the synthesis of liquid crystals. researchgate.net Chiral secondary alcohols, including (S)-2-nonanol, are employed as precursor compounds for the preparation of ferroelectric liquid crystalline materials. researchgate.nettandfonline.com The chiral center of the alcohol is incorporated into the liquid crystal molecule, inducing a helical twist in the material's smectic phases. This helical structure is essential for observing ferroelectric behavior, where the material exhibits a spontaneous electric polarization that can be switched by an external electric field.

The chirality of this compound and its analogues is also exploited in the field of chiral recognition and sensing. Chiral solvents, such as (S)-2-octanol, have been shown to direct the self-assembly of achiral molecules on surfaces, inducing a specific "handedness" or chirality in the resulting two-dimensional structure. mdpi.com This principle can be used to create chiral surfaces for enantioselective separations or catalysis. Furthermore, chiral molecules are used to build chiral metal-organic frameworks (MOFs), which are highly porous materials with potential for separating the enantiomers of racemic drugs and other biologically active compounds. mdpi.com The incorporation of chiral building blocks like this compound can create chiral pockets within the MOF structure, allowing for selective interaction with one enantiomer over another. mdpi.com

| Material Type | Role of this compound | Resulting Property/Function |

| Ferroelectric Liquid Crystals | Chiral precursor integrated into the molecular structure. researchgate.nettandfonline.com | Induces a helical superstructure necessary for ferroelectricity. |

| Chiral Surfaces | Used as a chiral solvent during self-assembly of other molecules. mdpi.com | Controls the handedness of the resulting 2D molecular pattern. |

| Chiral Metal-Organic Frameworks (MOFs) | Potential chiral building block for the framework. mdpi.com | Creates enantioselective pores for chiral separation and sensing. |

Q & A

How can researchers determine the enantiomeric purity of (S)-(+)-2-Nonanol in synthetic samples?

Basic Question

Methodology :

- Use chiral chromatography (e.g., HPLC or GC with chiral stationary phases) to separate enantiomers. Validate results with optical rotation measurements ([α]D) and compare to literature values.

- For NMR analysis, employ chiral derivatizing agents (e.g., Mosher’s acid chloride) to distinguish enantiomers via distinct splitting patterns .

- Calibrate instruments using racemic mixtures and reference standards. Report uncertainties in retention times and integration ratios .

What methodologies are recommended for assessing the aquatic toxicity of this compound given limited experimental data?

Advanced Question

Methodology :

-

Apply read-across analysis using structurally similar analogs (e.g., 2-octanol or 3-hexanol) with established toxicity data. Validate by comparing physicochemical properties (logP, solubility) and metabolic pathways .

-

Calculate the Margin of Exposure (MOE) for developmental toxicity:

Use thresholds like TTC (Threshold of Toxicological Concern) for risk prioritization .

How should researchers design experiments to measure the partition coefficient (logP) of this compound?

Basic Question

Methodology :

- Use the shake-flask method : Dissolve this compound in a water-octanol system, equilibrate, and quantify concentrations via HPLC or UV-Vis spectroscopy.

- Validate with computational tools (e.g., ALOGPS or EPI Suite) to predict logP. Compare experimental and predicted values to address discrepancies .

- Report temperature, pH, and solvent purity to ensure reproducibility .

What strategies resolve discrepancies in reported reaction yields for asymmetric synthesis of this compound?

Advanced Question

Methodology :

- Systematically vary catalyst loading , temperature, and solvent polarity to identify critical parameters. Use Design of Experiments (DoE) to optimize conditions .

- Analyze byproducts via GC-MS or NMR to detect side reactions (e.g., racemization or over-reduction).

- Cross-validate yields using independent methods (e.g., gravimetric analysis vs. chromatographic quantification) .

What protocols ensure reproducibility in synthesizing this compound via Grignard reactions?

Basic Question

Methodology :

- Standardize reagent drying (Mg turnings, anhydrous solvents) and reaction atmosphere (argon/nitrogen). Monitor reaction progress via TLC or in-situ IR .

- Purify via fractional distillation under reduced pressure. Characterize intermediates (e.g., ketones) to confirm reaction trajectory.

- Document batch-specific variables (e.g., stirring rate, cooling efficiency) to minimize variability .

How to evaluate the photodegradation pathways of this compound under environmental conditions?

Advanced Question

Methodology :

- Expose samples to UV-Vis light (290–700 nm) and analyze degradation products via LC-MS or GC-MS. Use actinometry to quantify photon flux .

- Conduct QSAR modeling to predict reactive sites (e.g., hydroxyl group oxidation).

- Compare with experimental data to validate pathways. Note that this compound lacks significant UV absorption, suggesting indirect photolysis mechanisms (e.g., radical-mediated) .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.